Nitrosoglutathione

描述

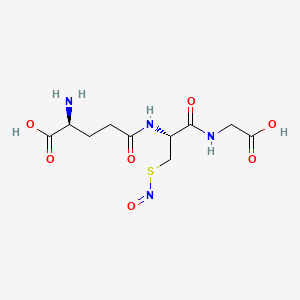

Structure

2D Structure

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHSBSXUHZOYLX-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040613 | |

| Record name | S-Nitrosoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Nitrosoglutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57564-91-7 | |

| Record name | Nitrosoglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57564-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosoglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitrosoglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSOGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRI89ZTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Nitrosoglutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Production of S Nitrosoglutathione

Mechanisms of S-Nitrosoglutathione Formation

S-nitrosoglutathione can be formed through various pathways within the cellular environment.

Direct Reaction of Nitric Oxide and Nitrosylating Species with Glutathione (B108866)

While the direct reaction between NO and GSH to form GSNO is considered slow and unlikely to be a major contributor to biological consumption of NO, it has been reported that under aerobic conditions, GSNO can be readily formed from NO and GSH. nih.gov Kinetic studies suggest that nitrosation in general is limited by the apparent third-order reaction between NO and oxygen, dependent on the square of the NO concentration. nih.gov

Alternatively, GSNO can be synthesized through the reaction of GSH with various nitrosating agents. nih.gov These include dinitrogen trioxide (N₂O₃), which is formed by the oxidation of NO by molecular oxygen and is a strong nitrosating species. nih.govfrontiersin.orgresearchgate.net N₂O₃ can interact with glutathione to form S-nitrosoglutathione. researchgate.net Other nitrosating agents like nitrosonium tetrafluoroborate, nitrosonium chloride, and dinitrogen tetraoxide can also be used for GSNO synthesis, though acidified nitrite (B80452) is often preferred for its efficiency, speed, high yield, and compatibility with aqueous solutions in chemical synthesis. nih.gov

A proposed mechanism involves the direct addition of NO to a thiol (RSH) to form a radical intermediate (RSNOH), followed by oxidation of this radical by oxygen or another one-electron acceptor. nih.gov However, this specific reaction mechanism has not been definitively confirmed to occur within the cellular environment. nih.gov Ferric cytochrome c has been reported to efficiently mediate the formation of GSNO from NO and GSH, where GSH can bind to and slowly reduce ferric cytochrome c. nih.govresearchgate.net

Transnitrosylation from Other S-Nitrosothiols to Glutathione

Transnitrosylation is a crucial mechanism for the formation of S-nitrosoglutathione, particularly in the context of cellular uptake and redistribution of NO bioactivity. This process involves the transfer of an NO group from one S-nitrosothiol to the thiol group of glutathione. mdpi.comfrontiersin.orgbiomolther.orgnih.gov

Low-molecular-weight S-nitrosothiols, such as S-nitrosocysteine (CysNO), can function as NO donors and transfer their nitroso group to glutathione to form GSNO. nih.govbiomolther.orgnih.gov This transnitrosylation reaction is a reversible second-order reaction. nih.gov For instance, S-nitroso-L-cysteine (L-CysNO), which can be transported into cells, can then S-nitrosate intracellular glutathione to reform GSNO. nih.gov

While transnitrosylation was historically thought to primarily occur between low-molecular-weight SNOs and protein thiols, recent findings indicate that transnitrosylation between cellular proteins can also be a significant enzymatic process of S-nitrosylation. biomolther.orgnih.gov GSNO itself is a major NO donor in the physiological system and is in equilibrium with multiple protein S-nitrosothiols at the cellular level. biomolther.org

Role of Reactive Nitrogen Species and Reactive Oxygen Species in S-Nitrosoglutathione Formation

Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS) play interconnected roles in the formation of S-nitrosoglutathione. mdpi.comfrontiersin.orgfrontiersin.org The interaction between NO and other radicals, including ROS, leads to the formation of RNS, which are substances with versatile chemical properties that can trigger specific cellular responses. mdpi.com

Peroxynitrite (ONOO⁻), a potent RNS formed from the rapid reaction of superoxide (B77818) (O₂⁻) and NO, can act as an oxidant and nitrating agent. frontiersin.orgnih.gov It has been shown that peroxynitrite is able to nitrosylate reduced glutathione to generate S-nitrosoglutathione. nih.gov

The formation of S-nitrosothiols, including GSNO, is considered a key element in the interplay between RNS and ROS, particularly under conditions of oxidative, nitrosative, or nitro-oxidative stress. mdpi.comfrontiersin.org While peroxidases have been proposed as potential S-nitrosothiol generating enzymes, involving mechanisms like the direct oxidation of NO or the formation of nitrosating species, there is currently no experimental evidence directly supporting their role in the in vivo formation of GSNO. nih.gov

The nitroso-redox balance, which is the equilibrium between RNS and ROS, is critical in NO signaling. nih.gov The bioactivity of RNS is fundamentally linked to the production of ROS, and this interaction occurs at chemical, enzymatic, and signaling levels. nih.gov

Cellular and Subcellular Localization of S-Nitrosoglutathione Synthesis

The cellular and subcellular localization of S-nitrosoglutathione synthesis is linked to the sites of NO production and the availability of glutathione. Glutathione is abundant in the intracellular space, making the formation of GSNO kinetically feasible in this compartment. ahajournals.org

GSNO has been detected in various cell types and tissues. In plants, GSNO has been localized in vascular tissues, collenchyma cells, and epidermal cells, suggesting its role as a mobile NO signal throughout the plant. nih.govfrontiersin.orgresearchgate.net Specifically, immunohistochemical analysis in pea plants demonstrated the presence of GSNO primarily in collenchyma cells of leaves. researchgate.net

While nitric oxide synthases (NOS) are major enzymatic sources of NO in mammals, and their localization influences where NO is produced, the precise in vivo source of many S-nitrosothiols, including GSNO, is not fully known. wikipedia.org However, some evidence suggests that both exogenous NO and endogenously derived NO from NOS can react with glutathione to form GSNO. wikipedia.org

Peroxisomes in plants have been identified as a site of NO production, and considering the presence of reduced glutathione in peroxisomes, it is plausible that S-nitrosoglutathione is generated in this organelle. nih.gov Peroxisomes are considered cellular compartments capable of generating and releasing important signal molecules like NO and potentially S-nitrosoglutathione into the cytosol. nih.gov

In mammalian systems, S-nitrosothiols in hepatic mitochondria appear to influence liver function. wikipedia.org GSNO has also been found intracellularly and in circulating blood. ijbs.com

Nitric Oxide Synthase Isoforms and S-Nitrosoglutathione Production

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide from L-arginine. wikipedia.orgijbs.combio-rad.com The three main isoforms in mammals are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). wikipedia.orgijbs.combio-rad.comnih.gov These isoforms differ in their primary sequence, post-translational modifications, cellular location, and tissue expression. ijbs.com eNOS and nNOS are constitutively expressed, producing small amounts of NO, while iNOS expression is typically induced by inflammatory stimuli, leading to the synthesis of larger quantities of NO. ijbs.combio-rad.comarvojournals.org

While NOS enzymes produce NO, which can then participate in the formation of GSNO, the direct link between specific NOS isoforms and the production of GSNO is primarily through the availability of NO. NO produced by NOS can react with glutathione or contribute to the formation of nitrosylating species that lead to GSNO synthesis. wikipedia.orgbio-rad.com

Some studies suggest that both exogenous NO and endogenously derived NO from NOS can react with glutathione to form GSNO. wikipedia.org The localization of different NOS isoforms in various cell types and subcellular compartments influences where NO is generated, and consequently, where GSNO formation is likely to occur, given the presence of glutathione. For example, all three NOS isoforms are expressed in human airways. bio-rad.com

Furthermore, S-nitrosylation, a process involving the covalent attachment of an NO group to a cysteine thiol, can functionally regulate the activity of NOS isoforms themselves. bio-rad.comnih.gov Direct S-nitrosylation can increase the activity of nNOS, eNOS, and iNOS. bio-rad.com This creates a complex interplay where NOS produces NO that can lead to GSNO formation, and GSNO (or other S-nitrosothiols) can, in turn, modulate NOS activity.

High concentrations of NO, particularly those produced by iNOS, have been implicated in various pathological processes. arvojournals.org GSNO has been shown to counteract the upregulation of NO mediated by iNOS under certain conditions, suggesting a regulatory role for GSNO in controlling NO levels produced by NOS. arvojournals.org

Metabolic Regulation and Catabolism of S Nitrosoglutathione

S-Nitrosoglutathione Reductase (GSNOR) as a Primary Regulator

The principal enzyme responsible for the catabolism of GSNO is S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). fishersci.cabmrb.iofishersci.se GSNOR is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental importance in regulating nitroso species. fishersci.senih.gov GSNOR activity is the main mechanism for scavenging excess NO in plants. scribd.com By regulating GSNO levels, GSNOR indirectly controls the concentration of protein S-nitrosothiols (SNOs), which are formed through transnitrosation reactions involving GSNO. fishersci.cabmrb.iofishersci.senih.govmetabolomicsworkbench.orgwikipedia.org

Enzymatic Mechanism of S-Nitrosoglutathione Reductase Activity

GSNOR catalyzes the irreversible, NADH-dependent reduction of GSNO. nih.govscribd.comnih.govmetabolomicsworkbench.org This enzymatic activity leads to the breakdown of GSNO, with the primary products being oxidized glutathione (B108866) (GSSG) and ammonia (B1221849) (NH3). wikipedia.org

The catalytic mechanism involves the initial reduction of GSNO using NADH as a specific co-substrate, yielding an unstable intermediate called N-hydroxysulfinamide (GSNHOH). The subsequent fate of GSNHOH depends on the local cellular concentration of glutathione (GSH). Under physiological conditions where GSH levels are typically in the millimolar range, GSNHOH can decompose to form GSSG and hydroxylamine. Alternatively, particularly at low GSH concentrations, GSNHOH can spontaneously convert into glutathione sulfinamide, which can then be hydrolyzed to glutathione sulfinic acid and ammonia.

GSNOR belongs to the alcohol dehydrogenase family and also possesses the ability to metabolize S-hydroxymethylglutathione (HMGSH), a spontaneous adduct formed from formaldehyde (B43269) and glutathione. fishersci.cabmrb.io This reaction proceeds via a dehydrogenase mode, utilizing NAD+ as a coenzyme to oxidize HMGSH. However, the reductase activity towards GSNO is considered a primary function. fishersci.cabmrb.io The cellular ratio of NAD+/NADH can influence GSNOR activity, with increasing NADH levels potentially triggering GSNO reduction. nih.gov

Kinetic studies on human recombinant GSNOR have provided insights into its efficiency in metabolizing GSNO. The enzyme exhibits a Michaelis constant (Km) of approximately 27 µM for GSNO and a catalytic rate constant (kcat) ranging between 2,400 and 12,000 min-1. fishersci.cabmrb.io

Regulation of S-Nitrosoglutathione Reductase Expression and Activity

GSNOR activity and expression are subject to various regulatory mechanisms that fine-tune its role in maintaining SNO homeostasis. fishersci.senih.govwikipedia.org Post-translational modifications are significant regulators of GSNOR activity, including phosphorylation and S-nitrosation. bmrb.ionih.govwikipedia.org

Oxidative stress has been shown to inhibit GSNOR activity. nih.gov This inhibition may occur through modifications of cysteine residues or the release of catalytic zinc ions within the enzyme structure. nih.gov Interestingly, GSNOR itself can undergo S-nitrosation, which can create a feedback loop influencing both its expression and enzymatic activity. bmrb.ioscribd.comwikipedia.org

The cellular redox environment, particularly the availability of NADH and the levels of GSH, plays a crucial role in controlling the rate of GSNOR activity and the nature of the reaction products. nih.gov

Transcriptional and protein levels of GSNOR can also be regulated. In plants, hormones such as jasmonic acid have been observed to decrease GSNOR mRNA and protein levels. nih.gov Salinity stress can lead to the upregulation of GSNOR in citrus plants; however, polyamines can counteract this effect, suppressing GSNOR expression and activity under saline conditions. nih.gov In aging and senescence, reduced GSNOR expression has been observed in primary senescent cells, potentially linked to epigenetic downregulation. Studies on the effect of aging on GSNOR levels in different tissues and species have yielded conflicting results, suggesting context-dependent regulation. High temperature stress has been shown to induce GSNOR activity in some plant species. nih.gov Furthermore, signals mediated by NADPH oxidase/respiratory burst oxidase homologs, involving calcium and redox changes, may contribute to the post-translational regulation of GSNOR activity. nih.gov

Genetic Modulation of S-Nitrosoglutathione Reductase Activity in Model Systems

Genetic approaches, including the generation of GSNOR knockout mutants, gene silencing, and overexpression, have been instrumental in elucidating the physiological functions of GSNOR and the consequences of altered GSNO metabolism in various model systems. bmrb.iofishersci.se

GSNOR-deficient mutants, such as the gsnor1-3 line in Arabidopsis thaliana, consistently exhibit elevated levels of total S-nitrosothiols (SNOs). fishersci.senih.gov These mutants often display a range of altered phenotypes, including increased sensitivity to heat stress, compromised immune responses (though some studies show enhanced resistance depending on the pathogen and plant species), increased reproductive shoot development, and reduced fertility. fishersci.senih.gov

Studies in Drosophila have shown that overexpression of GSNOR can lead to visual pattern memory deficits, which could be rescued by co-expression of cyclic-GMP dependent protein kinase G (PKG). fishersci.ca

In tomato (Solanum lycopersicum), reducing GSNOR expression through RNA interference (RNAi) has been shown to significantly impact fruit formation, yield, and seed development, highlighting novel roles for GSNOR in these processes. Furthermore, decreased GSNOR expression in tomato compromised plant immunity, a finding that contrasts with some observations in Arabidopsis, suggesting species-specific differences in GSNOR's role in defense. Conversely, increasing SlGSNOR expression in tomato enhanced protection against pathogens.

GSNOR-deficient plants have also demonstrated increased resistance to oxidative stress, which may be attributed to compensatory mechanisms, such as elevated activities of glutathione-dependent enzymes. Polymorphisms (SNPs) in the ADH5 gene, which encodes GSNOR, have been identified and can influence GSNOR expression levels, consequently altering the cellular concentrations of both GSNO and total RSNOs. fishersci.cabmrb.io

Alternative Enzymatic Pathways for S-Nitrosoglutathione Decomposition

While GSNOR is considered the primary enzyme for GSNO catabolism, other enzymatic systems have been implicated in the decomposition or modification of GSNO, contributing to the complex regulation of nitroso species.

Protein Disulfide Isomerase (PDI)

Protein disulfide isomerase (PDI), a multifunctional enzyme involved in protein folding and thiol-disulfide exchange, has also been shown to participate in the decomposition of GSNO. Studies have demonstrated that PDI can catalyze the degradation of GSNO in vitro.

The proposed mechanism for PDI-mediated GSNO denitrosation may involve the formation of a nitroxyl (B88944) disulfide intermediate. This intermediate could then undergo a one-electron oxidation, leading to the release of NO and a dithiyl radical. PDI's activity suggests a potential role in the transport of NO equivalents within or between cells, possibly by facilitating the transfer of S-nitrosothiol-bound NO to the cytosol or towards the cell surface. Interestingly, PDI itself can be S-nitrosated and subsequently denitrosated by PDI activity. Kinetic characterization of PDI's denitrosation activity towards GSNO has been performed, providing quantitative data on this interaction.

Thioredoxin System (Trx/TR)

The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TR), is another enzymatic pathway that can interact with or cleave GSNO. metabolomicsworkbench.org Reduced thioredoxin is capable of reacting directly with low-molecular-weight S-nitrosothiols, including GSNO, functioning in a denitrosation capacity.

Furthermore, GSNO can serve as a transnitrosating agent, transferring its nitroso group to the active-site thiol of thioredoxin, resulting in the formation of S-nitrosated thioredoxin. While the physiological relevance of the Trx system directly catalyzing the reduction of GSNO in vitro is not fully established, the system is well-recognized for its role in denitrosylating a broad spectrum of S-nitrosoproteins.

The S-nitrosation of thioredoxin can influence its function and its ability to interact with downstream targets, such as caspase-3. The redox state of the active-site cysteine residues in thioredoxin is a factor that affects its nitrosation by GSNO. Oxidized forms of thioredoxin can be S-nitrosated by GSNO at specific cysteine residues.

Glutaredoxins (Grxs)

Glutaredoxins are small ubiquitous oxidoreductases that utilize glutathione and NADPH to reduce disulfide bonds. While S-nitrosoglutathione reductase (GSNOR) is considered the primary enzyme responsible for GSNO catabolism in many organisms, particularly in eukaryotes and bacteria, other enzymes, including glutaredoxins, can also play a role in the metabolism of S-nitrosothiols. frontiersin.org Glutaredoxins can catalyze deglutathionylation and may be involved in the reduction or breakdown of S-nitrosothiols, although GSNOR is generally considered the main enzymatic regulator of GSNO levels.

Carbonyl Reductase 1 (CR1)

Human carbonyl reductase 1 (hCBR1) is an NADPH-dependent enzyme with broad substrate specificity, including the reduction of carbonyl-containing compounds. researchgate.netnih.govnih.govuniprot.org Research has demonstrated that hCBR1 is capable of reducing S-nitrosoglutathione. researchgate.netnih.govnih.gov Studies have shown that GSNO is an ideal substrate for hCBR1, with kinetic parameters comparable to some of the best-known substrates for this enzyme. nih.govnih.gov For instance, hCBR1-mediated GSNO reduction has been observed in cell lysates, suggesting a potential role for this enzyme in regulating tissue GSNO levels. nih.govnih.gov

Kinetic data for hCBR1-mediated GSNO reduction:

| Parameter | Value | Unit | Citation |

| Km | 30 | µM | nih.govnih.gov |

| kcat | 450 | min-1 | nih.govnih.gov |

CBR1 possesses a glutathione binding site, which is thought to contribute to its affinity for glutathione-conjugated substrates like GSNO. nih.gov While CBR3 shares sequence identity with CBR1, it has not been found to reduce GSNO. researchgate.net

Gamma-Glutamyltransferase (GGT)

Gamma-glutamyltransferase (GGT) is an ectoenzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor molecule, typically an amino acid or water. aai.orgmdpi.com GGT is known to metabolize S-nitrosoglutathione by hydrolyzing the γ-glutamyl bond, leading to the formation of S-nitrosocysteinylglycine (CGNO) and a γ-glutamyl amino acid or glutamate (B1630785). nih.govsssup.it This enzymatic activity can significantly accelerate the release of bioactive nitric oxide from GSNO. nih.gov Studies have investigated the kinetics of GGT with GSNO as a substrate, determining kinetic parameters such as the Km value. nih.govsssup.it The GGT-mediated catabolism of GSNO has been shown to modulate cellular responses, such as the production of inflammatory cytokines. nih.gov

Kinetic data for GGT-mediated GSNO catabolism:

| Parameter | Value | Unit | Citation |

| Km | 0.398 ± 0.031 | mM | nih.govsssup.it |

The activity of GGT can influence the rate of NO production from GSNO and thus affect the physiological impact of this nitrosothiol. aai.org

Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase (XO) is an enzyme primarily known for its role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid, with the concomitant production of superoxide (B77818) and hydrogen peroxide. unibo.itwikipedia.org Research indicates that xanthine oxidase can also induce the decomposition of S-nitrosothiols, including S-nitrosoglutathione, particularly under aerobic conditions and in the presence of its purine substrates. nih.govresearchgate.netnih.gov The decomposition of GSNO by XO has been shown to involve the participation of superoxide anion. researchgate.netnih.gov This interaction can lead to the formation of peroxynitrite. researchgate.netnih.gov

The reaction between superoxide and GSNO has been characterized kinetically. researchgate.netnih.gov

Kinetic data for the reaction of superoxide with GSNO:

| Reactants | Rate Constant (k) | Unit | Conditions | Citation |

| Superoxide + GSNO | 1 x 104 | M-1 s-1 | pH 7.4, 25°C | researchgate.netnih.gov |

While XO can decompose GSNO via superoxide-dependent pathways, it can also directly reduce certain S-nitrosothiols under anaerobic conditions. researchgate.netnih.gov

Selenium-containing Glutathione Peroxidase 1 (GPx1)

Selenium-containing glutathione peroxidase 1 (GPx1) is a key antioxidant enzyme that utilizes glutathione to reduce hydrogen peroxide and other organic hydroperoxides, thereby protecting cells from oxidative damage. wikipedia.orgusbio.netnih.govcore.ac.uk Studies have demonstrated that glutathione peroxidase, including GPx1, can catalyze the decomposition of S-nitrosoglutathione. nih.govacs.org This catalytic activity of GPx1 towards GSNO can occur even in the absence of added thiol or hydrogen peroxide. nih.gov This suggests a direct interaction between the enzyme and GSNO, contributing to GSNO catabolism and potentially influencing the balance between oxidative and nitrosative stress. acs.org

Non-Enzymatic S-Nitrosoglutathione Decomposition Mechanisms

Beyond enzymatic pathways, S-nitrosoglutathione can also undergo non-enzymatic decomposition through various chemical reactions. These mechanisms are influenced by the cellular environment, including the presence of other molecules and metal ions. nih.govbiorxiv.org

Reaction with Biological Thiols

A significant non-enzymatic pathway for GSNO decomposition involves its reaction with other biological thiols. nih.govphysiology.orgpdx.edu This reaction, known as transnitrosation, involves the transfer of the nitroso group from GSNO to another thiol-containing molecule, forming a new S-nitrosothiol and reduced glutathione. nih.govfrontiersin.orgpdx.edu

GSNO + R'-SH <=> GSH + R'-SNO

Transnitrosation reactions are generally rapid and reversible, playing a crucial role in the transfer of NO bioactivity between different molecules. nih.govpdx.edu The kinetics of transnitrosation reactions between GSNO and various thiols have been studied, revealing a range of reaction rates depending on the specific thiol involved. nih.gov

Kinetic data for transnitrosation reactions between GSNO and other thiols:

| Reactants | Second Order Rate Constant (k) | Unit | Citation |

| GSNO + various thiols | 1 - 300 | M-1 s-1 | nih.gov |

In addition to transnitrosation, a slower reaction between S-nitrosothiols and thiols can occur, leading to the formation of a mixed disulfide and nitroxyl anion (NO-). nih.govphysiology.org This latter reaction, while slower, is thermodynamically favored due to the subsequent reactions of nitroxyl. physiology.org The interaction of GSNO with thiols is a well-established chemical process that ultimately contributes to the formation of various nitrogen oxides. physiology.orgpnas.org

Metal Ion-Catalyzed Decomposition

Transition metal ions, particularly copper and iron, are known to catalyze the decomposition of S-nitrosothiols, including GSNO. dur.ac.ukahajournals.orgphysiology.orgresearchgate.nethmdb.ca The reduced forms of these metal ions, such as Cu⁺ and Fe²⁺, are more effective catalysts for S-nitrosothiol decomposition compared to their oxidized counterparts (Cu²⁺ and Fe³⁺). ahajournals.orgresearchgate.net

Studies have shown that the decomposition of GSNO in the presence of copper ions and reduced glutathione yields nitric oxide and oxidized glutathione (GSSG). dur.ac.uk The presence of reduced glutathione plays a dual role in this process: it reduces Cu²⁺ to the catalytically active Cu⁺ species and helps regenerate the catalyst from complexes formed with oxidized glutathione. dur.ac.uk The kinetics of this metal ion-catalyzed decomposition can be complex, influenced by the concentrations of the metal ions, GSNO, and glutathione. dur.ac.ukresearchgate.net Metal chelators, such as bathocuproine sulfonate (a Cu(I) chelator) and DTPA (an iron(III) and copper(II) chelator), can inhibit the metal-catalyzed decay of GSNO, highlighting the importance of these ions in the process. ahajournals.orgphysiology.org

Data from research indicates that the ratio between CuSO₄, GSH, and GSNO concentrations can influence the rate of GSNO decomposition and the efficiency of detecting the released NO. researchgate.net High concentrations of GSH can have a deleterious effect on the detection of GSNO in certain methods. researchgate.net

Photolytic S/N Bond Cleavage

S-Nitrosothiols, including GSNO, are susceptible to decomposition induced by light, particularly UV and visible light. nih.govpsu.eduresearchgate.netnih.gov Photolytic cleavage involves the homolytic breaking of the S-N bond, leading to the release of nitric oxide and the formation of a thiyl radical. psu.eduresearchgate.net

Research using techniques like femtosecond vibrational spectroscopy has probed the photoexcitation dynamics and the mechanism of S-N bond cleavage in GSNO by near-UV light. psu.edu These studies have identified excited electronic states of GSNO that may play a critical role in its photolysis. psu.edu The stretching frequency of NO in this excited state is similar to that of the free radical form of NO, suggesting a resemblance in electronic structure. psu.edu

The photolytic decomposition of S-nitrosothiols coupled with chemiluminescent detection has been utilized as an analytical method to quantify S-nitrosothiols. nih.gov In this method, S-nitrosothiols are photolyzed, and the released NO is detected via its reaction with ozone, which produces chemiluminescence. nih.gov The efficiency of photolytic decomposition can be influenced by factors such as the wavelength of light and the presence of other molecules. nih.govbiorxiv.org For instance, inclusion complexation of GSNO by cyclodextrins has been shown to reduce its decomposition rate under white light illumination. biorxiv.org

Studies on the laser flash photolysis of GSNO have shown that the initial NO release occurs via homolytic cleavage of the S-N bond, producing a glutathione thiyl radical (GS•). researchgate.net This radical can subsequently react with ground-state GSNO or oxygen, leading to further NO liberation and the formation of oxidized glutathione (GSSG) or glutathione peroxy radical (GSOO•), respectively. researchgate.net The relative concentrations of oxygen and GSNO can determine the major pathway for the removal of the thiyl radical. researchgate.net

Interplay between S-Nitrosoglutathione Metabolism and Cellular Redox State

The metabolism of S-nitrosoglutathione is intricately linked to the cellular redox state, primarily through the involvement of glutathione and the activity of key enzymes like S-nitrosoglutathione reductase (GSNOR) and the thioredoxin system. physiology.orgresearchgate.nethmdb.catandfonline.comscilit.commdpi.comfrontiersin.org

The cellular redox environment, particularly the balance between reduced glutathione (GSH) and oxidized glutathione (GSSG), is a critical determinant of cellular health and function. arvojournals.org GSNO metabolism is closely tied to the GSH/GSSG ratio. The formation of GSNO involves GSH, and its catabolism, particularly via GSNOR, results in the production of GSSG. frontiersin.orgmdpi.comnih.gov The enzyme glutathione reductase (GR) is responsible for regenerating GSH from GSSG, using NADPH. mdpi.com This interplay between GSNO metabolism, GSNOR, and the glutathione redox cycle highlights how changes in the cellular redox state can influence NO signaling mediated by GSNO.

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidants, can significantly impact GSNO metabolism and S-nitrosylation. mdpi.comfrontiersin.orgunipi.itresearchgate.net Oxidative stress can lead to a decrease in intracellular GSH and protein sulfhydryl groups. unipi.itresearchgate.net While oxidative stress might theoretically hinder S-nitrosylation by reducing available thiols, studies have shown that oxidative stress can actually enhance and modulate protein S-nitrosation in the presence of GSNO. unipi.itresearchgate.net This suggests a complex interaction where S-nitrosation might also serve as a protective mechanism for thiols against oxidation. mdpi.comresearchgate.net

The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TR), also plays a role in regulating S-nitrosothiol levels and protein denitrosylation. researchgate.netnih.govmdpi.com Thioredoxin can interact with S-nitrosylated proteins, and the thioredoxin system can cleave GSNO, leading to the liberation of GSH and NO. nih.gov The redox state of thioredoxin can influence its interaction with S-nitrosylated proteins and its role in transnitrosation reactions. researchgate.netpnas.org

Furthermore, GSNO and NO have been shown to interact with and activate the redox-sensitive transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). tandfonline.comscilit.comnih.govfrontiersin.orgresearchgate.net Nrf2 plays a crucial role in the cellular defense against oxidative and nitrosative stress by regulating the expression of antioxidant proteins. tandfonline.comscilit.comnih.govresearchgate.net Activation of Nrf2 by GSNO may occur through S-nitrosylation of Keap1, a repressor protein that normally sequesters Nrf2 in the cytoplasm. scilit.comnih.govresearchgate.net This interaction underscores the link between GSNO, NO signaling, and the cellular antioxidant defense system.

The interplay between GSNO metabolism and the cellular redox state is critical for maintaining cellular homeostasis and regulating various physiological processes. Dysregulation of GSNO levels and metabolism, often linked to alterations in the redox state, has been implicated in various disease states. mdpi.comnih.govtandfonline.com

Mechanisms of S Nitrosoglutathione Action

S-Nitrosylation as a Key Post-Translational Modification

S-nitrosylation is a reversible covalent post-translational modification (PTM) involving the attachment of a nitric oxide (NO) group to the thiol side chain of cysteine residues in proteins, forming S-nitrosothiols (SNOs). mdpi.comcreative-proteomics.comaginganddisease.orgoup.comphysiology.orgresearchgate.netpharmiweb.com This modification acts as a molecular switch, influencing protein structure and functionality. creative-proteomics.com S-nitrosylation is considered a key regulatory mechanism for multiple cellular functions in various physiological and disease conditions. mdpi.comaginganddisease.org It plays a crucial role in regulating redox homeostasis and is involved in processes such as gene regulation, immune modulation, vascular homeostasis, and respiratory and neuronal signaling. mdpi.com Like other PTMs such as phosphorylation, S-nitrosylation can affect protein conformation, activity, localization, aggregation, and protein interactions. aginganddisease.org

S-Nitrosoglutathione as a Transnitrosylating Agent

S-nitrosoglutathione (GSNO) is characterized as a powerful transnitrosylating agent. mdpi.compnas.org Transnitrosylation is a mechanism where an NO group is transferred from one S-nitrosothiol (the donor) to the thiol group of another molecule (the acceptor). mdpi.comfrontiersin.orgnih.govresearchgate.net GSNO can deliver NO groups to SNO sites remote from NO sources, leading to changes in the activity and function of target proteins. mdpi.commdpi.com This process can occur between low-molecular-weight SNOs and protein thiols, as well as between two proteins (protein-protein transnitrosylation). mdpi.com The selectivity of transnitrosylation depends on the specific three-dimensional environments of targeted thiol groups. mdpi.com The transfer of the nitroso group from GSNO to another thiol-containing amino acid, such as L-cysteine, can occur, producing glutathione (B108866) and a new low-molecular-weight S-nitrosothiol (e.g., S-nitroso-L-cysteine). nih.gov This new SNO can then be transported into cells and either S-nitrosylate cellular glutathione to reform GSNO intracellularly or directly S-nitrosylate protein thiols. nih.gov

Direct Protein S-Nitrosylation by S-Nitrosoglutathione

While transnitrosylation is a primary mechanism, direct protein S-nitrosylation by S-nitrosoglutathione can also occur. creative-proteomics.com This involves the direct transfer of the NO group from GSNO to a cysteine thiol group on a target protein, forming an S-nitrosothiol bond. creative-proteomics.comresearchgate.net This process can be influenced by the cellular environment and the specific proteins involved. creative-proteomics.com

Regulation of Protein Function through S-Nitrosylation

S-nitrosylation regulates protein function by allosteric or direct modification of active site cysteines. biomolther.org This reversible modification can lead to changes in the activity, localization, stability, and protein-protein interactions of target proteins. aginganddisease.orgresearchgate.netpharmiweb.comcreative-proteomics.comnih.govnih.gov For example, S-nitrosylation of mitochondrial proteins, such as complex I of the electron transport chain, can influence energy production and oxidative stress responses. creative-proteomics.com In the cardiovascular system, S-nitrosylation is central to the regulation of vascular tone and blood pressure. creative-proteomics.com S-nitrosylation of endothelial nitric oxide synthase (eNOS) and proteins involved in smooth muscle contraction impacts vascular health. creative-proteomics.com Immune responses are also influenced by S-nitrosylation. creative-proteomics.comphysiology.org

Identification of Protein Targets of S-Nitrosylation

Identifying the protein targets of S-nitrosylation is crucial for understanding its biological consequences. researchgate.net However, detecting S-nitrosylated proteins is challenging due to the relative instability of the S-NO bond. creative-proteomics.comresearchgate.net Various methods have been developed for characterizing, identifying, and quantifying S-nitrosylated proteins. researchgate.net These include methods providing information about the existence of S-nitrosylated proteins, such as immunohistochemistry, Saville assay, diamino fluorescein (B123965) (DAF) assay, and photolysis-chemiluminescence. researchgate.net Other methods, including the Biotin (B1667282) switch technique (BST), X-ray crystallography, NMR spectroscopy, and in silico approaches, help identify the specific site of S-nitrosylation in target proteins. researchgate.netplos.org Mass spectrometry-based proteomics, particularly LC-MS/MS, is an effective tool for qualitatively and quantitatively analyzing SNO and SNO proteins in biological samples, although direct discovery of SNO sites can be challenging due to the instability of the S-NO bond. researchgate.netcreative-proteomics.comnih.gov

Low-Molecular Weight S-Nitrosothiols vs. High-Molecular Weight S-Nitrosothiols

S-nitrosylation can occur in both low-molecular-weight (LMW) thiols, such as glutathione and cysteine, and in proteins, resulting in low-molecular-weight S-nitrosothiols (SNO-LMW) and S-nitrosoproteins (SNO-proteins), respectively. mdpi.combiomolther.orgnih.gov GSNO is considered the most abundant low-molecular-weight S-nitrosothiol. mdpi.comresearchgate.net These LMW SNOs can function as NO donors under physiological conditions depending on their redox potential. researchgate.netbiomolther.org High-molecular-weight S-nitrosothiols include S-nitrosoalbumin and S-nitrosohemoglobin. researchgate.netmdpi.com The overwhelming majority (approximately 90%) of S-nitroso groups in organisms are anchored to proteins and belong to the class of high-molecular mass SNOs. nih.gov LMW S-nitrosothiols are formed from compounds like cysteine and glutathione, while high-molecular-weight S-nitrosothiols involve nitrosylated cysteine residues of large proteins. researchgate.netmdpi.com

Context-Specific Protein S-Nitrosylation

The specificity of protein S-nitrosylation is not random, despite the abundance of protein thiols. oup.com It occurs with exquisite specificity, which is established by a variety of determinants. oup.com These determinants include allosteric regulators, thiol pKa, hydrophobic compartmentation, and interactions between nitric oxide synthases (NOSs) and proteins targeted for S-nitrosylation. oup.com Context-specific protein S-nitrosylation is also influenced by the dynamic equilibrium between redox GSH/GSNO and redox protein-SH/protein-SNO, which is maintained by various enzymes. pharmiweb.comcreative-proteomics.com Enzymes such as S-nitrosoglutathione reductase (GSNOR) play a key role in regulating intracellular levels of GSNO and, indirectly, protein S-nitrosothiols through transnitrosation reactions. wikipedia.orgmdpi.comfrontiersin.orgpnas.orgtandfonline.com The cellular redox status also plays a pivotal role in regulating S-nitrosylation, as oxidized cysteines are less susceptible to this modification. creative-proteomics.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| S-nitrosoglutathione | 104858 |

| Glutathione | 124886 |

While specific quantitative data for a detailed table on protein S-nitrosylation targets was not consistently present across the search results within the strict scope, research findings indicate that proteomic studies have identified numerous proteins as targets of S-nitrosylation. For instance, one study identified 63 modified proteins from GSNO-treated cell culture extracts, including those involved in stress responses, metabolism (like glycolysis enzymes such as GAPDH), signaling, and regulation. nih.gov Another study identified 20 unique S-nitrosocysteine-containing peptides belonging to 18 proteins in human aortic smooth muscle cells exposed to S-nitrosocysteine and a NONOate, including cytoskeletal proteins, chaperones, and proteins of the translational machinery. pnas.org The identification of these diverse proteins highlights the broad impact of S-nitrosylation on cellular processes. nih.govpnas.org

| Protein Category | Examples of Identified Proteins (Illustrative) | Cellular Processes Affected (Illustrative) |

| Metabolic Enzymes | GAPDH | Glycolysis, Cellular Metabolism |

| Cytoskeletal Proteins | (Specific examples not consistently found) | Cell Structure, Mobility |

| Chaperones | (Specific examples not consistently found) | Protein Folding, Quality Control |

| Translational Machinery | Elongation factors | Protein Synthesis |

| Signaling Proteins | (Specific examples not consistently found) | Signal Transduction Pathways |

| Stress-Related Proteins | (Specific examples not consistently found) | Response to Oxidative/Nitrosative Stress |

S-Nitrosoglutathione as an Intracellular Nitric Oxide Reservoir and Transport Vehicle

GSNO is widely regarded as a significant intracellular reservoir and transport vehicle for nitric oxide bioactivity. frontiersin.orgfrontiersin.orgmdpi.comwpiinc.comwpi-europe.comebi.ac.uk While NO is a labile gas with a short half-life, SNOs like GSNO serve as relatively stable reserves and transport forms of NO in vivo. wikipedia.orgresearchgate.netmdpi.com This stability allows GSNO to extend the biological activity of NO throughout the cell and potentially to distant sites. frontiersin.org

The formation of GSNO occurs through the interaction of NO with reduced glutathione (GSH) via a process called S-nitrosylation. frontiersin.orgfrontiersin.org This reaction can happen through the formation of dinitrogen trioxide (N₂O₃) or the addition of NO to a glutathionyl radical. frontiersin.orgfrontiersin.org GSNO is considered the most abundant low-molecular-mass S-nitrosothiol within cells. frontiersin.orgfrontiersin.org

GSNO can donate its nitroso functional group to other thiols in a reaction known as transnitrosation. nih.govnih.gov This process is crucial for transferring the NO moiety to protein thiols, thereby regulating protein function through S-nitrosylation. mdpi.comnih.govresearchgate.net Transnitrosation reactions with intracellular and solvent-exposed protein targets are believed to modulate many of the biological effects of GSNO. nih.gov

Cellular uptake of GSNO can occur through mechanisms involving transnitrosation. For instance, the transfer of the nitroso group from extracellular GSNO to L-cysteine can form S-nitroso-L-cysteine (L-CysNO), which is then transported into cells via amino acid transporters like the L system (L-AT). nih.govpnas.org Once inside the cell, L-CysNO can transnitrosate cellular glutathione to reform GSNO or directly S-nitrosate protein thiols. nih.gov The presence of cystine in the extracellular medium has been shown to enhance GSNO-dependent intracellular S-nitrosothiol formation, supporting this transnitrosation-dependent uptake mechanism. nih.govpnas.org

The levels of GSNO are tightly regulated within the cell, primarily by the enzyme S-nitrosoglutathione reductase (GSNOR). frontiersin.orgmdpi.com GSNOR catalyzes the irreversible metabolism of GSNO, controlling the intracellular levels of both GSNO and, indirectly, protein S-nitrosothiols that are in equilibrium with GSNO through transnitrosation reactions. frontiersin.orgmdpi.comtandfonline.comnih.gov This enzymatic degradation helps maintain a balanced level of reactive nitrogen species and controls the cellular redox state. mdpi.comtandfonline.com

Cross-talk with Other Redox Signaling Pathways

GSNO and the broader S-nitrosylation process engage in extensive cross-talk with other cellular redox signaling pathways, particularly those involving glutathione and thioredoxin systems, as well as interactions with reactive oxygen species and the Nrf2 pathway.

The glutathione system, comprising reduced glutathione (GSH), oxidized glutathione (GSSG), glutathione reductase (GR), and glutaredoxins (Grxs), is intimately linked with GSNO metabolism and S-nitrosylation/denitrosylation. GSNO is formed from GSH and NO. frontiersin.orgfrontiersin.org The metabolism of GSNO by GSNOR produces GSSG. frontiersin.orgtandfonline.com GSSG can then be reduced back to GSH by GR, utilizing NADPH. frontiersin.orgencyclopedia.pub Furthermore, GSH can participate in the denitrosylation of S-nitrosylated proteins (PSNOs) through transnitrosation, generating GSNO and the reduced protein thiol. researchgate.netencyclopedia.pubmdpi.com This highlights a dynamic interplay where the glutathione redox state influences GSNO levels and S-nitrosylation. The ratio of GSH/GSSG can also serve as an indicator of the cell's redox state. researchgate.net

The thioredoxin system, involving thioredoxin (Trx) and thioredoxin reductase (TrxR), also plays a role in regulating protein S-nitrosylation. Reduced thioredoxin can denitrosylate S-nitrosylated proteins, releasing the reduced protein thiol and oxidized thioredoxin, which is then reduced by TrxR in an NADPH-dependent reaction. researchgate.net While GSNO can react with thioredoxin to form S-nitrosothioredoxin (Trx-SNO), suggesting a potential link between these two systems in regulating protein S-nitrosylation levels. nih.govacs.org

Reactive oxygen species (ROS) and reactive nitrogen species (RNS), including NO and peroxynitrite (ONOO⁻), are closely related in cellular signaling and stress responses. mdpi.commdpi.com GSNO can be formed through the reaction of GSH with NO-derived RNS. mdpi.com While NO can react rapidly with other radicals, including ROS, leading to the formation of RNS. mdpi.com This interplay between ROS and RNS influences the cellular redox environment and the formation and metabolism of GSNO and other SNOs. Oxidative stress can impact the availability of GSH, which is crucial for GSNO metabolism and protein denitrosylation. tandfonline.comencyclopedia.pub

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the endogenous antioxidant defense system, is also influenced by GSNO and NO signaling. karger.comscilit.comnih.govencyclopedia.pubnutrispices.com Nrf2 is a transcription factor that regulates the expression of cytoprotective genes, including those involved in the glutathione pathway. karger.comnih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation. nih.govencyclopedia.pubnutrispices.comfrontiersin.org Oxidative or nitrosative stress can disrupt the interaction between Keap1 and Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. nih.govnutrispices.comfrontiersin.org Studies have shown that GSNO can increase Nrf2 levels and activate the Nrf2 pathway, potentially through S-nitrosylation of Keap1. karger.comscilit.comnih.gov This activation contributes to the cellular antioxidant defense and protection against oxidative and nitrosative injury. karger.comscilit.com The activation of Nrf2 by GSNO appears to involve the NO-cGMP signaling pathway. scilit.comnih.gov

The cross-talk between GSNO and these redox signaling pathways underscores the complex regulatory network governing cellular responses to nitrosative and oxidative stress. GSNO acts not only as an NO donor and S-nitrosylating agent but also as a molecule whose metabolism and activity are intricately linked to the cellular redox state and the function of key antioxidant defense systems.

Physiological Roles of S Nitrosoglutathione

Regulation of Cell Signaling and Signal Transduction Cascades

GSNO significantly impacts cellular signaling by modulating the activity of various components within signal transduction cascades, largely through S-nitrosylation nih.govnih.gov. This post-translational modification can alter protein function, localization, and interactions, thereby influencing diverse cellular processes.

Modulation of Transcription Factors

GSNO has been shown to modulate the activity of several key transcription factors, influencing gene expression profiles related to inflammation, immunity, and cellular stress responses nih.govsssup.itresearchgate.net. Notable examples include its effects on NF-κB, AP-1, and STAT3 sssup.itresearchgate.net. GSNO can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression frontiersin.orgnih.gov. This inhibition contributes to its anti-inflammatory effects. Studies have also indicated that GSNO can modulate the activities of AP-1 and STAT3, further impacting the expression of genes involved in various cellular processes sssup.itresearchgate.net. Research findings suggest that GSNO's modulation of these transcription factors occurs through S-nitrosylation events, directly or indirectly affecting their DNA binding, nuclear translocation, or interaction with co-regulators.

Impact on Signaling Pathway Components

Beyond transcription factors, GSNO influences various other components of signal transduction pathways. It has been shown to modify the function of proteins such as caspases, which are critical mediators of apoptosis (programmed cell death) nih.gov. S-nitrosylation of caspases by GSNO can modulate their enzymatic activity, thereby influencing the cell death pathway nih.gov. GSNO also impacts other components like protein kinases and phosphatases, which are essential for signal relay and amplification within cells sssup.it. The specific effects of GSNO on these enzymes can vary depending on the cell type and context, highlighting the complexity of S-nitrosylation-mediated signaling.

Role in Immune Function and Inflammatory Processes

GSNO plays a significant role in modulating immune responses and inflammatory processes. Its effects are often linked to its ability to regulate NO bioavailability and mediate S-nitrosylation events in immune cells nih.govepa.govsssup.it.

Attenuation of Pro-inflammatory Responses

A key physiological role of GSNO is its ability to attenuate pro-inflammatory responses frontiersin.orgepa.govsssup.itplos.org. This is achieved through multiple mechanisms, including the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediator production. GSNO has been shown to inhibit the activation of NF-κB and STAT3, transcription factors that drive the expression of many pro-inflammatory genes sssup.itresearchgate.net. By modulating these pathways, GSNO helps to dampen the inflammatory cascade frontiersin.orgnih.gov. Furthermore, GSNO can reduce the expression of cellular adhesion molecules like ICAM-1 and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation, thereby limiting leukocyte infiltration into affected tissues frontiersin.orgresearchgate.net.

Influence on Cytokine and Chemokine Expression

GSNO significantly influences the expression of various cytokines and chemokines, which are critical signaling molecules in immune and inflammatory responses epa.govsssup.itresearchgate.netplos.org. Research indicates that GSNO can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 sssup.itplos.orgin-part.com. For example, studies have demonstrated that GSNO treatment reduces TNF-α and IL-1β levels in experimental models of inflammation plos.org. Conversely, GSNO can promote the expression of anti-inflammatory cytokines, such as IL-10, contributing to the resolution of inflammation google.com. The modulation of this cytokine and chemokine balance by GSNO is a crucial aspect of its immunomodulatory and anti-inflammatory actions sssup.itresearchgate.netin-part.com.

Table 1: Effects of GSNO on Selected Transcription Factors and Signaling Pathway Components

| Target | Type | Effect of GSNO Modulating Agent | Research Finding Highlights |

| NF-κB | Transcription Factor | Inhibition | Down-regulation of NF-κB pathway proteins observed with GSNO treatment. frontiersin.orgnih.gov |

| AP-1 | Transcription Factor | Modulation | GSNO reported to modulate AP-1 activity. sssup.itresearchgate.net |

| STAT3 | Transcription Factor | Inhibition | Phosphorylation of STAT3 reduced by GSNO. nih.govresearchgate.net |

| Caspases | Signaling Pathway Comp. | Modulation | S-nitrosylation shown to modify caspase function. nih.gov |

| STAT1 | Signaling Pathway Comp. | Not altered | GSNO treatment did not alter phosphorylation of STAT1 under Th1 skewed conditions. nih.gov |

| STAT4 | Signaling Pathway Comp. | Not altered | Phosphorylation of STAT4 remained unaffected by GSNO. nih.gov |

| STAT6 | Signaling Pathway Comp. | Not altered | Expression of STAT6 remained unaffected by GSNO. nih.gov |

| IKK-β | Signaling Pathway Comp. | Modulation | IKK-β activity shown to be modulated by GSNO. sssup.it |

| Calpain | Signaling Pathway Comp. | Modulation | Calpain activity shown to be modulated by GSNO. sssup.it |

Table 2: Effects of GSNO on Selected Cytokines and Chemokines

| Target | Type | Effect of GSNO Modulating Agent | Research Finding Highlights |

| TNF-α | Cytokine | Reduction | GSNO treatment significantly reduced TNF-α levels in gingival tissue. plos.org |

| IL-1β | Cytokine | Reduction | GSNO treatment significantly reduced IL-1β levels in gingival tissue. plos.org |

| IL-6 | Cytokine | Reduction | GSNO/GSNORi regulates cytokine expression (IL-10 > IL-6). frontiersin.org |

| IL-10 | Cytokine | Induction | GSNO-mediated mechanisms induce IL-10 expression under TH1 and TH17 skewing conditions. google.com |

| IL-17 | Cytokine | Reduction | GSNO attenuated EAE disease by reducing IL-17 production. nih.gov |

| IFN-γ | Cytokine | Not affected | GSNO did not affect levels of Th1 (IFNγ) immune responses. nih.gov |

| IL-4 | Cytokine | Not affected | GSNO did not affect levels of Th2 (IL4) immune responses. nih.gov |

| IL-8 | Chemokine | Modulation | IL-8 expression shown to be modulated by GSNO. sssup.it |

| RANTES | Chemokine | Modulation | RANTES expression shown to be modulated by GSNO. sssup.it |

| MCP-1 | Chemokine | Modulation | MCP-1 expression shown to be modulated by GSNO. sssup.it |

Involvement in Vascular Homeostasis and Anti-Thrombotic Mechanisms

GSNO plays a significant role in maintaining vascular homeostasis and exhibits anti-thrombotic properties. nih.govresearchgate.netnih.gov Its effects in the vasculature are largely attributed to its ability to donate NO, which influences smooth muscle relaxation and inhibits platelet activity. nih.govresearchgate.netresearchgate.net

Anti-Platelet Efficacy

GSNO is a well-documented inhibitor of platelet activation and aggregation. ahajournals.orgnih.govnih.govwestminster.ac.uk Studies have shown that GSNO possesses significant antiplatelet actions, even at concentrations that have less impact on vascular tone, suggesting a degree of platelet selectivity. ahajournals.org The mechanism involves the release of NO, potentially facilitated by enzymes associated with platelet membranes. ahajournals.org Research in animal models has demonstrated that both low molecular weight and protein forms of S-nitrosothiols, including GSNO, suppress platelet activation. nih.gov For instance, the anti-platelet effect of GSNO has been linked to improved tissue survival in a rat model of ischemia/reperfusion injury. nih.gov In human studies, GSNO has been shown to limit platelet activation in conditions like severe pre-eclampsia. nih.govnih.gov Clinical trials have also indicated a significant anti-thrombotic and anti-embolic effect of GSNO administration following surgical procedures such as coronary artery bypass grafting and carotid endarterectomy. nih.govnih.gov The administration of GSNO after carotid endarterectomy significantly reduced the number of cerebral embolic signals detected by transcranial Doppler ultrasound compared to control groups. nih.gov

Table 1: Effect of GSNO on Platelet Aggregation in Frozen Platelets

| Group | ADP-induced Platelet Aggregation Rate (%) | P-value (vs. Fresh Liquid Platelet) | P-value (vs. Frozen Platelet) |

| Fresh Liquid Platelet | 63.44 ± 2.96 | - | - |

| Frozen Platelet | 35.47 ± 2.93 | 0.000 | - |

| GSNO-treated Frozen Platelet | 24.43 ± 3.07 | Significantly lower | Significantly lower |

*Data derived from a study on the effect of GSNO on frozen platelets. spandidos-publications.com

GSNO treatment of frozen platelets reduced the level of aggregation and maintained their aggregation activity, suggesting its potential as a cryoprotectant. spandidos-publications.com

Modulation of Fibrin (B1330869) Clot Architecture

Beyond its effects on platelets, GSNO also influences the structure of fibrin clots, a critical component of the coagulation cascade. nih.govplos.orgresearchgate.net Studies have shown that GSNO can alter fibrin microstructure in a dose-dependent manner. nih.govplos.org Low doses of GSNO have been observed to modulate fibrin architecture by generating coarser networks with thicker fibers. nih.govplos.orgnih.gov For example, in one study using human platelet-poor plasma, GSNO dose-dependently decreased fibrin density. nih.govplos.org At a concentration of 1 mM GSNO, fiber diameter increased by 25% to a maximum diameter of 835 nm. nih.govplos.org However, higher concentrations of GSNO led to decreased fibrin density and fiber diameter, and even induced the formation of abnormal fibrin structures and agglomerates. nih.govplos.orgnih.gov This modulation of fibrin clot architecture by GSNO may influence clot stability and susceptibility to lysis. plos.org GSNO has been reported to bind to fibrinogen and inhibit factor XIIIa activity, which is involved in fibrin cross-linking. nih.govplos.org

Table 2: Effect of GSNO Concentration on Fibrin Clot Architecture

| GSNO Concentration (mM) | Fibrin Density | Fiber Diameter (nm) | Clot Void Volume (%) | Observations |

| Control | High | ~677.4 | ~70 | Fine, dense network |

| 0.01 – 1.0 | Decreased | Increased (up to 835 at 1 mM) | Relatively insensitive | Coarser network, thicker fibers |

| > 1.75 | Decreased | Decreased | Rapidly increased | Abnormal structures, fibrin agglomerates formed |

| 3.75 | Complete inhibition | - | Effectively 100 | Only fibrin agglomerates present |

*Data synthesized from research findings on GSNO's effect on fibrin clot architecture. nih.govplos.org

S-Nitrosoglutathione in Plant Development and Stress Responses

In plants, GSNO is a crucial signaling molecule involved in a wide array of developmental processes and responses to both biotic and abiotic stresses. frontiersin.orgnih.govbohrium.comnih.govmdpi.comtandfonline.com As in animals, GSNO serves as a mobile reservoir of NO and participates in S-nitrosylation, a post-translational modification that can alter protein function. frontiersin.orgnih.govnih.govtandfonline.commdpi.com The enzyme GSNOR is a key regulator of GSNO levels in plants, influencing various NO-mediated pathways. nih.govbohrium.comnih.govmdpi.com

Regulation of Plant Growth and Development

NO, often supplied or mediated by GSNO, is involved in numerous aspects of plant growth and development, including seed germination, root formation and architecture, stomatal movement, flower development, and senescence. nih.govmdpi.comresearchgate.net While studies have often used NO donors like sodium nitroprusside, GSNO is increasingly recognized as a more physiological NO donor for studying these processes. nih.gov GSNOR activity has been linked to normal plant development. nih.govresearchgate.net For example, mutations in AtGSNOR1 in Arabidopsis thaliana have been shown to affect stem and trichome branching and increase sensitivity to auxin. oup.comfrontiersin.org Reduced fertility due to defects in stamen development has also been observed in atgsnor1-3 mutants. oup.com GSNOR is localized in various cellular compartments, including the cytosol, nucleus, and peroxisomes, making it available to modulate GSNO concentrations in different plant cells and tissues. bohrium.comfrontiersin.org Studies investigating the effect of exogenous GSNO application have provided initial data on its potential to influence growth parameters, such as increased chlorophyll (B73375) content in soybean seedlings under lead stress. mdpi.com

Responses to Biotic Stress

GSNO and the regulation of its levels by GSNOR play a complex role in plant responses to biotic stress, such as pathogen infection. nih.govbohrium.comnih.govfrontiersin.orgfrontiersin.org Changes in GSNOR activity and cellular SNO levels are implicated in plant defense mechanisms. nih.govbohrium.comfrontiersin.org For instance, transgenic Arabidopsis plants with decreased GSNOR levels have shown altered resistance against pathogens like Peronospora parasitica. nih.gov The role of GSNOR in plant immunity can vary depending on the pathogen and plant species. bohrium.com In tomato, reducing SlGSNOR expression compromised plant immunity, while increased expression enhanced pathogen protection, suggesting a potential strategy for improving disease resistance in crops. oup.com GSNO accumulation has been reported to influence signaling pathways involved in plant immunity, such as the salicylic (B10762653) acid (SA) pathway. oup.com

Responses to Abiotic Stress

GSNO is also involved in plant responses to various abiotic stresses, including heavy metal toxicity, salinity, drought, and temperature extremes. frontiersin.orgnih.govbohrium.comnih.govtandfonline.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org Under abiotic stress conditions, changes in GSNO content and GSNOR activity have been observed. frontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org For example, in pea plants exposed to cadmium stress, a reduction in GSNO content and GSNOR activity was noted. frontiersin.orgfrontiersin.org Conversely, in olive plants under salinity stress, an increase in GSNO activity was observed, particularly in vascular tissue. frontiersin.orgfrontiersin.org GSNO application has been shown to mitigate the effects of abiotic stress, such as reducing oxidative damage caused by lead toxicity in soybean by scavenging reactive oxygen species (ROS). mdpi.com GSNO supplementation in lead-stressed soybean seedlings led to a significant reduction in markers of oxidative damage, such as malondialdehyde (MDA), proline, and hydrogen peroxide (H2O2) content. mdpi.com

Table 3: Effect of GSNO Supplementation on Oxidative Damage Markers in Soybean under Lead Stress

| GSNO Concentration (µM) | MDA Content (% Reduction vs. Pb-stressed) | Proline Content (% Reduction vs. Pb-stressed) | H2O2 Content (% Reduction vs. Pb-stressed) |

| 50 | - | - | 2.8 |

| 100 | 63.0 | 33.8 | 33.8 |

| 200 | 70.3 | 37.4 | 37.4 |

*Data derived from a study on GSNO-mediated lead detoxification in soybean. mdpi.com

GSNOR activity is often altered by exposure to abiotic stress stimuli, and its role in regulating SNO levels is critical for plant tolerance. bohrium.comresearchgate.netfrontiersin.org For instance, GSNOR activity was induced by high temperature in tomato plants, and suppressing SlGSNOR1 expression reduced thermotolerance. frontiersin.org This suggests that a balanced interaction between SNO and ROS, regulated by GSNOR, is important for maintaining cellular redox homeostasis and stress tolerance in plants. frontiersin.org

Interaction with Plant Hormones

The crosstalk between S-nitrosoglutathione (GSNO), as a source and regulator of NO, and plant hormones is a critical aspect of plant signaling networks core.ac.uknih.govnih.govoup.com. This interaction often involves S-nitrosylation, a post-translational modification where an NO moiety is covalently attached to a cysteine residue of a target protein, altering its activity, localization, or interaction with other molecules core.ac.uknih.govnih.govoup.com. GSNO can directly transnitrosylate cysteine residues or act as a source of NO for S-nitrosylation nih.gov.

Auxin

GSNO and NO significantly influence auxin signaling and transport. Studies have shown that NO can affect auxin accumulation and distribution mdpi.compnas.org. S-nitrosylation of the auxin receptor TIR1 (TRANSPORT INHIBITOR RESPONSE 1) at specific cysteine residues (Cys-140 and Cys-480 in Arabidopsis) can enhance its interaction with AUX/IAA repressor proteins, promoting their degradation and thus positively impacting auxin signaling mdpi.comfrontiersin.orgbiorxiv.org. Conversely, excessive cellular S-nitrosothiols, as seen in gsnor1 mutants with elevated GSNO levels, can impair the endocytosis of auxin efflux transporters like PIN2, leading to reduced polar auxin transport and associated developmental defects such as inhibited root elongation pnas.orgmdpi.comfrontiersin.org. Exogenously applied GSNO has been shown to mimic the inhibitory effect of gsnor1 mutation on root elongation and PIN2 endocytosis in a concentration-dependent manner frontiersin.org.

| Treatment (Arabidopsis Seedlings) | GSNO Concentration | Primary Root Elongation (% of Control) | PIN2-GFP Internalization |

| Control (no GSNO) | 0 μM | 100 | Normal |

| Exogenous GSNO | 50 μM | ~60-70 | Reduced |

| Exogenous GSNO | 100 μM | ~40-50 | Significantly Reduced |

| gsnor1-3 mutant | Elevated Endogenous | ~40-50 | Compromised |

Data synthesized from research findings on GSNO effects on root elongation and PIN2 internalization pnas.orgfrontiersin.org. Specific percentage values can vary between experiments.

Furthermore, the interaction between auxin and NO/GSNO is implicated in root development, including lateral root formation mdpi.comtandfonline.comconicet.gov.ar. Auxin can stimulate NO production, and NO, in turn, can influence auxin pathways mdpi.comfrontiersin.org.

Abscisic Acid (ABA)

GSNO and NO are involved in ABA signaling, particularly in processes like stomatal closure and seed germination. ABA can induce NO production in guard cells, and NO negatively regulates ABA signaling by S-nitrosylating key proteins. purdue.edupnas.orgoup.comnortheastern.edu. A notable example is the S-nitrosylation of OST1 (OPEN STOMATA 1)/SnRK2.6 (SNF1-related protein kinase 2.6) at Cysteine 137, which is located near the kinase catalytic site purdue.edupnas.orgnortheastern.edutandfonline.com. This S-nitrosylation inhibits OST1 activity, providing a negative feedback loop in ABA signaling in guard cells purdue.edupnas.orgnortheastern.edu. Dysfunction of GSNOR, leading to GSNO overaccumulation, results in constitutive S-nitrosylation of SnRK2.6 and impaired ABA-induced stomatal closure purdue.edupnas.orgnortheastern.edu. Similarly, GSNO can inactivate SnRK2.2 and SnRK2.3 through S-nitrosylation, contributing to the alleviation of ABA's inhibitory effect on seed germination and early seedling growth tandfonline.com. Exogenous application of GSNO or other NO donors can break seed dormancy and promote germination, mimicking the phenotype of snrk2.2snrk2.3 double mutants in terms of ABA insensitivity tandfonline.commdpi.com.

| Treatment (Soybean Seeds) | Bioactive GA4 Content (% of Control) | Bioactive ABA Content (% of Control) |

| Control | 100 | 100 |

| Chitosan-GSNO Nanoparticles | 200.7 | 73.1 |

| Silicon Priming | 142 | 73.8 |

Data synthesized from research on chitosan-GSNO and Silicon priming effects on GA4 and ABA levels in soybean seeds mdpi.com.

Gibberellins (GAs)

GSNO and NO interact with gibberellin signaling, influencing processes like seed germination and plant growth biorxiv.orgoup.comresearchgate.net. NO can promote GA biosynthesis by inducing the transcription of genes like GA3ox1 and GAox2 researchgate.netoup.com. Furthermore, NO negatively regulates gibberellin signaling by influencing the stability of DELLA proteins, which are repressors of GA responses biorxiv.orgbiorxiv.org. S-nitrosylation of DELLA proteins, such as RGA (REPRESSOR OF ga1-3), at specific cysteine residues (e.g., Cys-347 in RGA) can enhance their stability by inhibiting their interaction with the F-box protein SLY1, thus repressing GA-promoted growth biorxiv.orgbiorxiv.org. Treatment with GSNO can abolish the gibberellin-induced degradation of RGA protein biorxiv.org.

Cytokinins (CKs)

GSNO and NO are also implicated in cytokinin signaling, which is crucial for shoot development and other growth processes nih.govnih.gov. High levels of endogenous NO, potentially mediated by GSNO, can repress cytokinin signaling oup.comresearchgate.netoup.com. This repression can occur through the S-nitrosylation of key components in the cytokinin phosphorelay system, such as the histidine phosphotransfer protein AHP1 (Arabidopsis histidine phosphotransfer protein 1) at Cys-115 frontiersin.orgpurdue.edupnas.orgoup.comoup.com. S-nitrosylation of AHP1 can render it incapable of transferring phosphoryl groups, thereby inhibiting cytokinin signal transduction frontiersin.orgpurdue.eduoup.comoup.com.

The interaction between GSNO/NO and ethylene is complex and can be mutually influential mdpi.comresearchgate.netnih.govmdpi.com. NO and GSNO can influence ethylene synthesis by affecting the transcription of genes involved in the pathway (e.g., ACS and ACO genes) and by S-nitrosylating ethylene synthesis enzymes mdpi.comresearchgate.net. Studies have shown that GSNO can reduce ethylene production in some contexts, such as in postharvest papaya fruit, leading to delayed ripening and reduced weight loss scielo.br. Conversely, ethylene can also enhance NO production nih.govnih.gov. This crosstalk is important in various processes, including iron deficiency responses and root development mdpi.comresearchgate.netnih.govnih.gov.

| Treatment (Papaya Fruit) | Ethylene Production at 72h (μL C2H4·kg-1·h-1) |

| Control | ~3.3 |

| 10 μM GSNO | ~1.3 |

| 100 μM GSNO | ~3.3 |

| 1000 μM GSNO | ~3.3 |

Data synthesized from research on GSNO effects on ethylene production in papaya fruit scielo.br.

Salicylic Acid (SA)

GSNO plays a role in salicylic acid-mediated plant defense responses, including systemic acquired resistance (SAR) nih.govoup.com. GSNO accumulation is required to activate jasmonic acid (JA)-dependent wound responses and acts synergistically with SA in activating SAR nih.govoup.com. S-nitrosylation is involved in SA signaling, notably in the regulation of NPR1 (non-expresser of pathogenesis-related gene1), a key regulator of SA-mediated defense core.ac.uknih.govnsf.govcabidigitallibrary.org. GSNO facilitates the S-nitrosylation of NPR1 at Cysteine 156, which promotes its oligomerization in the cytosol nsf.govcabidigitallibrary.org. Upon SA accumulation, NPR1 monomers are released and translocate to the nucleus to activate defense gene expression nsf.gov.

Brassinosteroids (BRs)

Emerging evidence suggests a connection between brassinosteroids and NO/GSNO signaling, particularly in regulating root architecture tandfonline.comconicet.gov.armdpi.com. Brassinosteroids can increase NO levels in root cells, and this NO production is required for BR-induced changes in root architecture, such as increased lateral root density and inhibited primary root elongation tandfonline.comconicet.gov.ar. Exogenous application of GSNO can mimic the effects of brassinosteroids on root development and can restore the brassinosteroid-induced phenotype in BR receptor mutants, indicating that NO acts downstream of BRs in this pathway tandfonline.comconicet.gov.armdpi.com.

| Treatment (Arabidopsis Seedlings) | Primary Root Length (% of Control) | Lateral Root Density (% of Control) |

| Control | 100 | 100 |

| 10 nM 24-epibrassinolide (B1217166) (BL) | ~50 | ~300 |

| 200 μM GSNO | ~50 | ~300 |

| bri1-1 mutant + BL | ~100 | ~100 |

| bri1-1 mutant + GSNO | ~50 | ~300 |

Data synthesized from research on BR and GSNO effects on root architecture in Arabidopsis tandfonline.comconicet.gov.ar. Specific percentage values can vary between experiments.